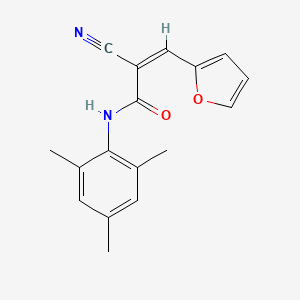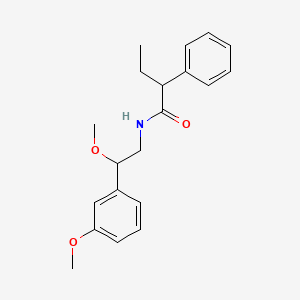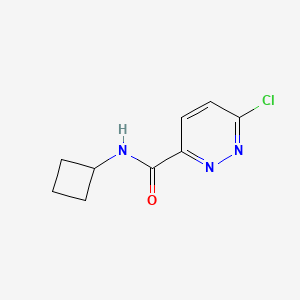![molecular formula C16H29N5O B2458463 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide CAS No. 2101199-73-7](/img/structure/B2458463.png)
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell proliferation. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that increases its phosphorylation by upstream kinases such as LKB1 and CaMKKβ. AMPK activation leads to the inhibition of anabolic pathways such as protein and lipid synthesis and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to activate AMPK independently of the AMP/ATP ratio, making it a unique activator of the enzyme.
Biochemical and Physiological Effects:
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects on different cell types and tissues. In skeletal muscle cells, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In adipocytes, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide stimulates glucose uptake and inhibits lipogenesis, leading to reduced adiposity and improved lipid metabolism. In the liver, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide inhibits gluconeogenesis and promotes fatty acid oxidation, leading to improved glucose and lipid metabolism. In addition, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide is a potent and specific activator of AMPK, making it a useful tool for studying the role of the enzyme in cellular processes and metabolic disorders. However, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its low solubility in water and its instability in solution. In addition, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have off-target effects on other enzymes and ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide may focus on several areas, including the development of more stable and soluble analogs of the compound, the investigation of its effects on other cell types and tissues, and the exploration of its potential therapeutic applications in humans. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide and to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid with diethylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. The final product is obtained by the reaction of the intermediate with 3-bromopropylamine hydrobromide. The yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide activates AMPK and increases glucose uptake in skeletal muscle cells and adipocytes. In vivo studies in animal models have demonstrated that 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide improves glucose tolerance and insulin sensitivity, reduces body weight and adiposity, and improves lipid metabolism. 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory and anti-cancer effects.
Eigenschaften
IUPAC Name |
4-amino-1-cyclopentyl-N-[3-(diethylamino)propyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-3-20(4-2)11-7-10-18-16(22)15-14(17)12-21(19-15)13-8-5-6-9-13/h12-13H,3-11,17H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOQBVGVJJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2458382.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2458385.png)
![Methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2458387.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458390.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2458393.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2458395.png)

![4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2458400.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458401.png)
